molecular formula C17H14Cl2O4 B160628 Bisphenol A bis(chloroformate) CAS No. 2024-88-6

Bisphenol A bis(chloroformate)

Cat. No. B160628
CAS RN: 2024-88-6
M. Wt: 353.2 g/mol
InChI Key: MMWCQWOKHLEYSP-UHFFFAOYSA-N
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Description

Bisphenol A bis(chloroformate), also known as BPA, is an organic synthetic compound that is a monomer of polycarbonate plastics and forms an important constituent of epoxy and polystyrene resins, used in the food packing industry .


Synthesis Analysis

The hydrolytic interfacial polycondensation of bisphenol-A-bischloroformate was performed with four different phase-transfer (PT) catalysts: N-butylpyridinium bromide, triethylbenzylammonium (TEBA) chloride, tetra-butylammonium hydrogen sulfate, and tetraphenylphosphonium bromide .


Molecular Structure Analysis

Bisphenol A bis(chloroformate) has a molecular formula of C17H14Cl2O4 and a molecular weight of 353.2 g/mol . The molecular structures of bisphenol-A and its methylene (CH2) and heteroatom (S, O) bridged analogs have been determined by X-ray diffraction .


Chemical Reactions Analysis

Bisphenol A bis(chloroformate) undergoes multiphase ozonolysis, resulting in the formation of three transformation products involving the addition of 1, 2, and 3 oxygen atoms to the molecule .


Physical And Chemical Properties Analysis

Bisphenol A bis(chloroformate) is a diarylmethane . It has a melting point of 90-92 °C (lit.) .

Scientific Research Applications

Synthesis of Polycarbonates

Bisphenol A bis(chloroformate) is suitable for use in the synthesis of polycarbonates derived from diphenols that contain Si or Ge . Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures. They are used in a wide range of applications due to their high impact resistance, transparency, and temperature resistance.

Preparation of Electro-Optic Polycarbonates

This compound can be used in the preparation of novel electro-optic (EO) polycarbonates containing two different kinds of nonlinear optical (NLO) chromophores with tricyanofurane (TCF) electron acceptor . These materials have potential applications in the field of optoelectronics, including data transmission and optical signal processing.

Preparation of Fluorine-Containing Polycarbonates

Bisphenol A bis(chloroformate) can be used in the preparation of novel fluorine-containing poly(carbonate-block-siloxanes) . These materials combine the properties of both polycarbonates and siloxanes, making them useful in a variety of applications, including coatings, adhesives, and sealants.

Coupling Reagent in Block-Copolymer Synthesis

This compound can act as a coupling reagent in the synthesis of block-copolymers containing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and polycarbonate of bisphenol A (PC) segments . Block copolymers have interesting physical properties and can self-assemble into a wide variety of morphologies, making them useful in applications such as drug delivery and nanotechnology.

Conversion of Fibroblasts to Adipocytes

There is a reported effect of bisphenol A bis(chloroformate) on the conversion of 3T3-L1 fibroblasts to adipocytes . This could have potential implications in the field of cellular biology and tissue engineering.

Environmental Impact

Bisphenol A (BPA), a monomer of polycarbonate plastics, is reported as an environmental endocrine-disrupting chemical that affects reproduction in wildlife . As a derivative of BPA, bisphenol A bis(chloroformate) might also have potential environmental impacts.

Safety And Hazards

Bisphenol A bis(chloroformate) is considered hazardous. It is toxic if swallowed, in contact with skin, if inhaled, and causes severe skin burns and eye damage .

Future Directions

Bisphenol A bis(chloroformate) is suitable for use in the synthesis of poly(carbonates) derived from diphenols that contain Si or Ge . It may be used in the preparation of novel electro-optic (EO) polycarbonates containing two different kinds of nonlinear optical (NLO) chromophores with tricyanofurane (TCF) electron acceptor .

properties

IUPAC Name

[4-[2-(4-carbonochloridoyloxyphenyl)propan-2-yl]phenyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,11-3-7-13(8-4-11)22-15(18)20)12-5-9-14(10-6-12)23-16(19)21/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCQWOKHLEYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)Cl)C2=CC=C(C=C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29566-46-9
Record name Carbonochloridic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29566-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062105
Record name Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester
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Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A bis(chloroformate)

CAS RN

2024-88-6
Record name C,C′-[(1-Methylethylidene)di-4,1-phenylene] dicarbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2024-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A dichloroformate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenedi-p-phenylene bis(chloroformate)
Source European Chemicals Agency (ECHA)
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Record name BISPHENOL A DICHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Bisphenol A bis(chloroformate) as discussed in the research papers?

A1: Bisphenol A bis(chloroformate) acts as a key monomer in synthesizing polycarbonates via interfacial polycondensation. [, ] This process involves reacting the compound with various bisphenols, leading to the formation of diverse polycarbonate structures.

Q2: How does incorporating fluorine-containing groups into polycarbonates synthesized with Bisphenol A bis(chloroformate) affect the material's properties?

A2: Research indicates that introducing fluorine-containing groups, specifically through the use of carbofunctional oligo(α,ω-bisphenoxytrifluoropropyl(methyl)siloxanes, within the polycarbonate structure leads to a significant decrease in hydrocarbon sorption. [, ] This modification results in a 4-6 wt % reduction in hydrocarbon uptake compared to conventional poly(carbonate-block-dimethylsiloxanes), which exhibit a 60 wt % sorption. [] This alteration is particularly relevant for applications where controlling hydrocarbon interaction is crucial.

Q3: Can Bisphenol A bis(chloroformate) be used to create polycarbonates with complex architectures?

A3: Yes, the research demonstrates the use of Bisphenol A bis(chloroformate) in synthesizing multibranched polycarbonates. [] By employing hemi-telechelic polystyrene macromonomers with a dihydroxyphenyl end-group, researchers successfully incorporated uniform polystyrene side-groups into the polycarbonate backbone. This ability to create complex architectures expands the potential applications of these materials.

Q4: Are there studies investigating the compatibility of Bisphenol A bis(chloroformate) with other elements like silicon or germanium in polycarbonate synthesis?

A4: While the provided research papers don't delve into specific details, one abstract mentions the synthesis and characterization of polycarbonates derived from diphenols containing silicon or germanium. [] This suggests ongoing research exploring the incorporation of these elements into polycarbonate structures, potentially opening avenues for materials with tailored properties.

Q5: What analytical techniques are typically employed to characterize polycarbonates synthesized using Bisphenol A bis(chloroformate)?

A5: The research highlights the use of Differential Scanning Calorimetry (DSC) to analyze the thermal properties of the synthesized multibranched polycarbonates. [] DSC measurements revealed two distinct glass transition temperatures, indicating phase-separated morphology within the bulk film. This emphasizes the importance of employing analytical techniques to understand the structure-property relationships in these materials.

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